

L-Methionine-13C,d5: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	L-Methionine-13C,d5	
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An In-depth Whitepaper on the Properties, Applications, and Experimental Protocols for the Stable Isotope-Labeled Amino Acid, **L-Methionine-13C,d5**.

This technical guide provides a comprehensive overview of **L-Methionine-13C,d5**, a stable isotope-labeled (SIL) amino acid, for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, highlights its primary applications in quantitative proteomics and metabolic flux analysis, and provides detailed experimental protocols for its use.

Core Properties of L-Methionine-13C,d5

L-Methionine-13C,d5 is a form of the essential amino acid L-methionine where one carbon atom is replaced by its heavy isotope, carbon-13 (¹³C), and five hydrogen atoms are replaced by deuterium (d or ²H). This labeling makes it an ideal internal standard and tracer for various mass spectrometry-based analytical techniques.

Identification and Chemical Properties



Property	Value	Reference
CAS Number	2483824-33-3	[1]
Molecular Formula	C ₄ ¹³ CH ₆ D ₅ NO ₂ S	[1]
Molecular Weight	155.23 g/mol	
Synonyms	(S)-2-Amino-4- (methylthio)butanoic acid- 13C,d5; L-Met-13C,d5	[1]
Isotopic Purity	Typically ≥99% for ¹³C; ≥98% for D	
Chemical Purity	Typically ≥98%	_

Physical Properties

While specific experimental data for **L-Methionine-13C,d5** is not readily available, the physical properties are expected to be very similar to unlabeled L-Methionine.

Property	Value (for unlabeled L- Methionine)	Reference
Melting Point	284 °C (decomposes)	
Solubility	Soluble in water, dilute acids, and dilute alkali. Slightly soluble in ethanol. Insoluble in ether.	_
Appearance	White crystalline powder or flakes	

Key Applications in Research

The primary utility of **L-Methionine-13C,d5** lies in its application as a tracer and internal standard in quantitative proteomics and metabolomics. Its key applications include Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Metabolic Flux Analysis (MFA).



Quantitative Proteomics: The SILAC Method

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for the accurate relative quantification of proteins in different cell populations. The method involves metabolically labeling the entire proteome of one cell population with a "heavy" amino acid, such as **L-Methionine-13C,d5**, while a control population is grown in media containing the natural "light" amino acid.

When the two cell populations are mixed, the proteins from each can be distinguished by mass spectrometry due to the mass difference imparted by the heavy isotope. The ratio of the peak intensities of the heavy and light peptides corresponds to the relative abundance of the proteins in the two samples.

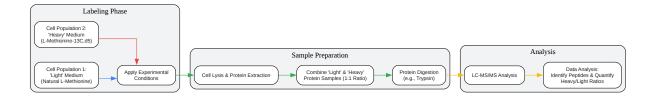
Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. By introducing a ¹³C-labeled substrate, such as **L-Methionine-13C,d5**, into a cell culture, researchers can trace the path of the labeled carbon atoms through the metabolic network. The distribution of the ¹³C label in various metabolites is measured by mass spectrometry or NMR, and this data is used to calculate the intracellular metabolic fluxes.

Experimental Protocols and Workflows SILAC Experimental Workflow

The SILAC workflow can be broadly divided into three stages: labeling, sample preparation and mixing, and mass spectrometry analysis.





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Caption: General experimental workflow for SILAC-based quantitative proteomics.

Methodology:

- Cell Culture and Labeling: Two populations of cells are cultured in parallel. One is grown in a
 "light" medium containing natural L-methionine, and the other in a "heavy" medium where the
 natural methionine is replaced with L-Methionine-13C,d5. Cells are cultured for at least five
 to six cell divisions to ensure complete incorporation of the labeled amino acid into the
 proteome.
- Experimental Treatment: The two cell populations are subjected to different experimental conditions (e.g., drug treatment vs. control).
- Cell Lysis and Protein Extraction: After treatment, the cells are harvested, and proteins are extracted from both populations.
- Sample Mixing: Equal amounts of protein from the "light" and "heavy" cell lysates are combined.
- Protein Digestion: The combined protein mixture is digested into smaller peptides using a protease, most commonly trypsin.
- LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography
 (LC) and analyzed by tandem mass spectrometry (MS/MS).

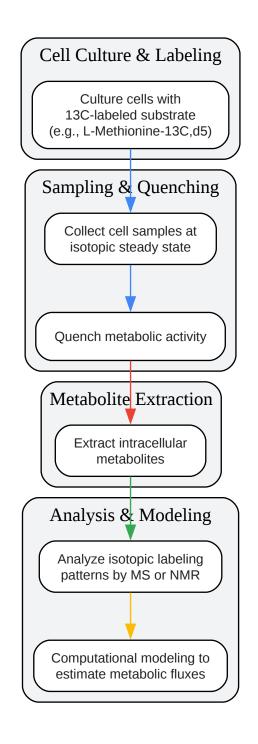


Data Analysis: The mass spectra are analyzed to identify peptides and to quantify the
intensity ratio of the "heavy" and "light" isotopic pairs. This ratio reflects the relative
abundance of the corresponding protein under the different experimental conditions.

¹³C-Metabolic Flux Analysis (MFA) Workflow

The workflow for ¹³C-MFA involves introducing a ¹³C-labeled tracer and analyzing the resulting distribution of the heavy isotope in various metabolites.





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Caption: General workflow for ¹³C-Metabolic Flux Analysis (MFA).

Methodology:

Tracer Selection and Experimental Design: A ¹³C-labeled substrate, in this case, L Methionine-13C,d5, is chosen as the tracer. The experiment is designed to achieve a



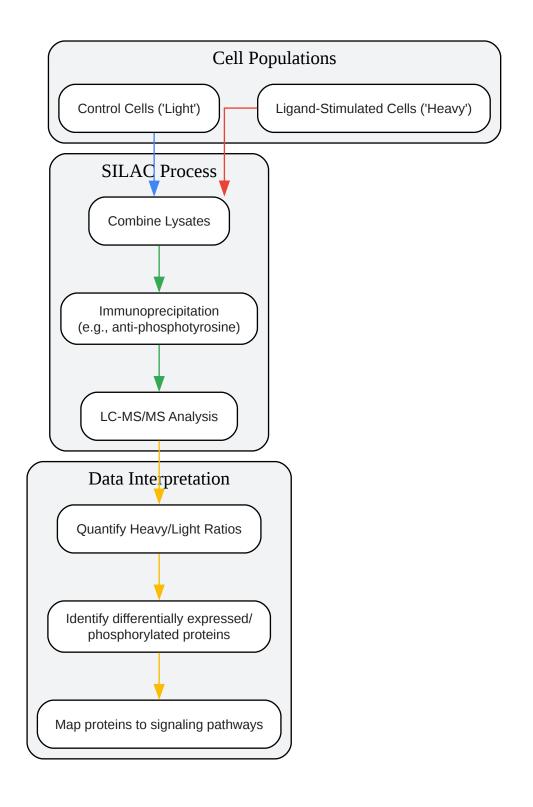
metabolic and isotopic steady state.

- Steady-State Culture and Sample Collection: Cells are cultured in a medium containing the ¹³C-labeled tracer until the isotopic labeling of intracellular metabolites reaches a steady state. Samples are then collected.
- Metabolic Quenching and Metabolite Extraction: Metabolic activity is rapidly quenched to prevent further changes in metabolite levels, and intracellular metabolites are extracted.
- Isotopic Labeling Measurement: The extracted metabolites are analyzed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) to determine the distribution of the ¹³C label.
- Flux Estimation and Model Solution: A computational model of the cell's metabolic network is
 used to estimate the intracellular metabolic fluxes that best reproduce the experimentally
 measured labeling patterns.

Signaling Pathways and Logical Relationships

The use of **L-Methionine-13C,d5** in SILAC experiments allows for the quantitative analysis of changes in protein expression in response to various stimuli, providing insights into signaling pathways. For example, in the study of a receptor tyrosine kinase (RTK) signaling pathway, SILAC can be used to identify and quantify proteins that are differentially phosphorylated or whose expression levels change upon activation of the receptor.





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Caption: Logical workflow for using SILAC to study signaling pathways.



This logical diagram illustrates how SILAC, utilizing a heavy amino acid like **L-Methionine-13C,d5**, can be integrated with techniques like immunoprecipitation to enrich for specific protein populations (e.g., phosphorylated proteins) and quantitatively analyze changes within a signaling cascade.

Conclusion

L-Methionine-13C,d5 is a versatile and powerful tool for modern biological research. Its application in SILAC and MFA enables precise and accurate quantification of the proteome and metabolome, providing invaluable insights into cellular physiology, disease mechanisms, and drug action. The experimental workflows detailed in this guide provide a foundation for researchers to effectively incorporate this stable isotope-labeled amino acid into their studies.

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References

- 1. L-Methionine (methyl-¹Â³CHâ, 99%; 2,3,3,4,4-Dâ, 98%) Cambridge Isotope Laboratories, CDLM-8885-1 [isotope.com]
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